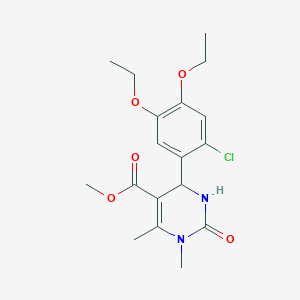
Methyl 4-(2-chloro-4,5-diethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-chloro-4,5-diethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, commonly known as CDMP, is a pyrimidine derivative that has been synthesized and studied for its potential applications in scientific research. CDMP has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of CDMP is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. CDMP has been found to inhibit the growth of a variety of microorganisms, including fungi and bacteria, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CDMP has been found to possess a variety of biochemical and physiological effects, including antifungal, antibacterial, and antitumor activity. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
CDMP has several advantages as a research tool, including its potent biological activity and its ability to serve as a scaffold for the design of new compounds. However, it also has some limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on CDMP, including the development of new derivatives with improved biological activity, the investigation of its potential use as a therapeutic agent for a variety of diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration methods for CDMP in order to maximize its therapeutic potential.
Méthodes De Synthèse
CDMP can be synthesized through a multi-step process involving the reaction of 2-chloro-4,5-diethoxybenzaldehyde with 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, followed by methylation with methyl iodide. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
CDMP has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to possess antifungal, antibacterial, and antitumor properties, making it a promising candidate for the development of new drugs. CDMP has also been studied for its potential use as a scaffold for the design of new compounds with improved biological activity.
Propriétés
Nom du produit |
Methyl 4-(2-chloro-4,5-diethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
|---|---|
Formule moléculaire |
C18H23ClN2O5 |
Poids moléculaire |
382.8 g/mol |
Nom IUPAC |
methyl 6-(2-chloro-4,5-diethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H23ClN2O5/c1-6-25-13-8-11(12(19)9-14(13)26-7-2)16-15(17(22)24-5)10(3)21(4)18(23)20-16/h8-9,16H,6-7H2,1-5H3,(H,20,23) |
Clé InChI |
WGECMZIHSZZBKU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)Cl)OCC |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-ethoxy-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B308015.png)
![3,3'-[(5-chloro-2,3-dimethoxyphenyl)methanediyl]bis(1H-indole)](/img/structure/B308018.png)
![ethyl 4-[5-(di-1H-indol-3-ylmethyl)-2-furyl]benzoate](/img/structure/B308024.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308025.png)
![5-[3-(Allyloxy)benzylidene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308027.png)
![2-[(4-Chlorophenyl)imino]-5-(4-isopropoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308029.png)
![4-({2-[(4-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenyl propionate](/img/structure/B308030.png)
![1-butyl-3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308032.png)
![5-{2-[8-(Benzyloxy)-2-quinolinyl]vinyl}-2-methoxyphenyl acetate](/img/structure/B308033.png)
![2-[(4-Chlorophenyl)imino]-5-(3,4-diethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308034.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308035.png)
![(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308036.png)
![5-(2-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308037.png)
![7-Acetyl-6-(3-ethoxy-2-methoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308038.png)